2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the chemical formula C15H12BrNO5S and a molecular weight of 398.23 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, an acetylamino group, and a benzenesulfonate moiety. It is typically used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate generally involves multiple steps, including bromination, formylation, and sulfonation reactions. The specific synthetic route and reaction conditions can vary, but a common approach includes:
Bromination: Introduction of the bromine atom to the phenyl ring.
Formylation: Addition of the formyl group to the brominated phenyl ring.
Sulfonation: Introduction of the benzenesulfonate group to the acetylamino-substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The acetylamino group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the acetylamino group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroacetanilide: Similar in structure but contains a fluorine atom instead of a formyl group.
4-Acetylamino-2-bromobenzenesulfonate: Similar but lacks the formyl group.
2-Bromo-4-formylphenyl benzenesulfonate: Similar but lacks the acetylamino group.
Uniqueness
2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5S/c1-10(19)17-12-3-5-13(6-4-12)23(20,21)22-15-7-2-11(9-18)8-14(15)16/h2-9H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYFCBYBNAGGTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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